Journal Name:Materials Advances
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Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00410D
The properties of energetic materials (EMs) are significantly influenced by specific features of their components and including multiple nitrogen-rich (N-rich) heterocycles within a single rigid framework is perhaps one of the most impactful and modern techniques employed in the design and development of novel high-performing explosives. In this regard, coupling tetrazole and s-triazine moieties is an attractive approach given their high nitrogen content and heats of formation resulting from the multiple N–N and/or C–N bonds in their frameworks. With this in mind, herein we report the synthesis of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H3TTT, 1), a new N-rich (73.7%) EM, along with a series of its salts (3–7). All compounds were physically characterized by IR, multinuclear (1H, 13C) NMR spectroscopy, gas pycnometry, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The molecular structure of the TTT3− moiety was confirmed through single-crystal X-ray diffraction (SCXRD) analysis of the triethylammonium (TEA) salt (2). Key energetic parameters were assessed, revealing neutral H3TTT (1) exhibits excellent thermal stability over 247 °C as confirmed through DSC studies, while the decomposition temperatures of the energetic salts (3–7) were found to be lower than the parent material 1 (Tdec ranges from 144 °C (7) to 217 °C (3)). In terms of detonation performance, the highest values were observed for 4 (Pdet = 24.8 GPa, Vdet = 8061 m s−1) and 5 (Pdet = 24.6 GPa, Vdet = 7984 m s−1), as well as for 1 (Pdet = 22.4 GPa, Vdet = 7430 m s−1), where all three outperform TNT (Pdet = 19.5 GPa; Vdet = 6881 m s−1). The results of the thermochemical calculations indicate that H3TTT (1) and its salts 4 and 5 are characterized by ballistic parameters comparable to those of the commonly used JA-2 propellant. By using this simple and straightforward approach to EM development, we have generated a series of materials that may be employed as green alternatives to TNT secondary explosives and low-erosion, environmentally benign high-nitrogen ingredients for gun-propellants.
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A novel bio-electrochemical sensor based on a 1,4-bis(triphenylphosphonium)butane)3[SiW11O39Ni(H2O)]/P@ERGO nanocomposite for the selective determination of l-cysteine and l-tryptophan†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00528C
Designing and developing a low-cost and highly efficient nanocomposite featuring abundant active sites with excellent transfer ability for electrons and high conductivity is critically important and challenging for the detection of biomolecules. In this study, a novel bio-sensor based on a tetra-component nanocomposite containing 1,4-bis(triphenylphosphonium)butane (BTPB), SiW11O39Ni(H2O) (SiW11Ni), and phosphorus-doped electrochemically reduced graphene oxide (P@ERGO) was synthesized via an electrodeposition procedure. The prepared hybrid nanocomposite (i.e., (BTPB)SiW11Ni/GO) was characterized by Fourier transform infrared (FT-IR) spectroscopy, X-ray diffraction (XRD) analysis, transmission electron microscopy (TEM), and inductively coupled plasma-optical emission spectrometry (ICP-OES). The surface morphology, electrochemical, and electrocatalysis properties of the (BTPB)SiW11Ni/P@ERGO/GCE were evaluated by field emission scanning electron microscopy/EDS (FE-SEM/EDS), voltammetry, amperometry, and electrochemical impedance spectroscopy (EIS). In general, the (BTPB)SiW11Ni/P@ERGO/GCE-based bio-sensor exhibited satisfactory sensing performance for L-cysteine (Cys) and L-tryptophan (Trp) under optimized conditions. It showed good linearity in a wide-range of 10–2500 and 1–2000 μmol L−1 and a low limit of detection (LOD) of 0.12 and 0.83 μmol L−1 (S/N = 3) for Cys and Trp, respectively, via the amperometry method at the biological pH (= 7.0). Additionally, this bio-sensor showed excellent selectivity and high stability, resulting from the synergistic effect of SiW11Ni, BTPB, and P@RGO. Furthermore, the practical application potential of the (BTPB)SiW11Ni/P@ERGO bio-sensor was validated by detecting Cys and Trp in real samples.
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Flexible, antibacterial porous phase change thermal management film prepared by a one-step extrusion casting-foaming method†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00524K
Flexible antibacterial thermal management products with long working duration are highly desirable for personalized healthcare applications, such as thermotherapy. However, the preparation of products that can meet all these requirements is still under development. In this study, we prepared a flexible porous phase change foaming film (PCFF) by a facile one-step extrusion casting-foaming method, in which thermal expansion microspheres (EMs) were used as the foaming agent to foam a poly(styrene-b-(ethylene-co-butylene)-b-styrene (SEBS)/paraffin-based phase change system containing an antibacterial agent-grafted functional polypropylene (ab-PP) masterbatch. The addition of the ab-PP masterbatch not only improved the processability of the blend system but also imparted the PCFF with almost 100% antibacterial rate against both Escherichia coli and Staphylococcus aureus. The phase change of paraffin and presence of abundant pores within the resulting foaming film bestowed the PCFF with excellent long-duration temperature stability. For a stack composed of 5 layers PCFFs with a total thickness of 3.7 mm and mass of only 16.2 g, the duration of temperature decrease from 48 to 35 °C (simulating the thermotherapy temperature for the human body) is longer than 10 minutes. The resultant PCFF exhibited excellent flexibility, antibacterial performance and exothermic ability, which made it a promising prospect in wearable thermotherapy fields.
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Towards N-rich solid polymer electrolytes for Li-ion batteries?†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00494E
Solid polymer electrolytes (SPEs) are faced with many specifications to replace today's liquid organic electrolyte in Li-ion batteries. In this paper, a branched polyethyleneimine (BPEI) is proposed as a new SPE. Infrared and 13C NMR spectroscopy and DFT modelling were combined to clarify the ionic conduction mechanisms and performance of this new kind of polymer electrolyte. To improve its mechanical properties, the BPEI was semi-interpenetrated in a PEO-based network. Afterwards to provide mechanical integrity and efficient ionic transport, inorganic fillers of different natures were added into the membranes: Al2O3, SiO2, ZrO2 and LAGP. For instance, the addition of 10 wt% SiO2 resulted in an enhancement in ionic conductivity, reaching 2.2 × 10−4 S cm−1 at 80 °C. Furthermore, in a symmetric cell, improved cycling facing lithium metal, with a stable response over hundreds of hours without polarization, regardless of filler nature was observed.
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Enhancing the sensitivity of a water stable MOF as a H2S gas sensor by the fabrication of a mixed-matrix membrane†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00681F
Hydrogen sulfide (H2S) is a smelly, colorless, and hazardous gas even at sub-ppm level, produced predominantly from natural and anthropogenic sources. It is also called a ‘knock-down gas’ as its inhalation at higher concentrations can cause death. Therefore, several researchers are working on designing sensors with high stability and robustness for the real-time detection of H2S gas. Apart from many other materials, metal–organic framework (MOF)-based fluorescent probes are of high interest for the detection of H2S. Herein, we present a cost-effective acryl-amide functionalized 2D Zn-bdc MOF, which was shown to function as an excellent probe for the real-time detection of H2S in liquid as well as in the gaseous form through a nucleophilic addition mechanism to olefinic bonds of the MOFs. Interestingly, in the aqueous phase, Zn-bdc was found to exhibit turn-off and subsequent turn-on fluorescence spectra with the gradual addition of H2S. Furthermore, the realistic sensing of H2S by the MOF was investigated by preparing a mixed-matrix membrane of MOF with PVDF as a binder. Notably, the membrane with 60% loading of Zn-bdc increased the probe's sensitivity by two-fold. Furthermore, we note that this is the first example of an essential metal based mixed-matrix membrane for H2S detection with the LOD value as low as 5.3 μM. In vitro cell imaging of Zn-bdc in the presence of H2S displays a vibrant bright red fluorescence signal of LN-18 glioblastoma cells.
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Self-assembly of hierarchical porous structure for stretchable superhydrophobic films by delicately controlling the surface energy†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00794D
Herein, thermoplastic polyurethane (TPU) was not only used as the means of attaching modified silica (m-SiO2), but was also used as a flexible polymer substrate combining with poly(amide–imide) (PAI) for improving the robustness of stretchable superhydrophobic films by self-assembly. m-SiO2 floated up and TPU sank down in the superhydrophobic coating layer while TPU floated up and PAI sank down in the PAI–TPU stretchable substrate layer by delicately controlling the surface energies of the materials (γPAI > γTPU > γm-SiO2). With this strategy, the two layers penetrated into each other, and the compatibility between the superhydrophobic coating and polymer substrate was improved due to the same component of TPU, which made m-SiO2 firmly attach to the stretchable substrate and uniformly disperse into the PAI–TPU substrate. In addition, during the up–down process, a hierarchical porous structure with robust microscale bumps was formed, which offered a stable Cassie state. As expected, the PAI–TPU/m-SiO2 superhydrophobic film was highly stretchable, and can bear 2000 cycles of stretching–releasing (0% → 30% → 0%) without sacrificing its superhydrophobicity. The tight adhesion between the decorated m-SiO2 and stretchable substrate rendered outstanding mechanical robustness with resistance to sandpaper abrasion, knife-scuffing, ultrasonic treatment, and hot-water jet impact. The PAI–TPU/m-SiO2 superhydrophobic surface also showed excellent durability when exposed to acid–base immersing, cooling or heating, and UV irradiation. Furthermore, the PAI–TPU/m-SiO2 superhydrophobic surface possessed excellent self-healing, and icephobic properties. For practical application, PAI–TPU/m-SiO2 stretchable superhydrophobic films were applied as water-proof covers for curved surfaces, or served as a self-cleaning coating. These versatile features demonstrated a simple and convenient method to fabricate stretchable superhydrophobic surfaces with multi-functionality.
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Memory characteristics of anthracene-based polyimides in non-volatile resistive memory devices†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00453H
Recently, polyimides (PIs) containing the anthracene moiety have been demonstrated to show a wide range of electrical bistable switching behavior, depending on the chemical structures or electrode materials used in the memory devices. There is a need to develop advanced anthracene-containing PIs having higher memory performance. In this study, a new anthracene-containing diamine, 4-(anthracen-9-ylmethoxy)-1,3-diaminobenzene (AMDA), was synthesized, and polymerized with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to prepare 6FDA-AMDA PI. For comparison, another PI (6FDA-AnDA PI) was prepared from 6FDA and 2,6-diaminoanthracene (AnDA). 6FDA-AMDA PI and 6FDA-AnDA PI have anthracene moieties in the side and main chains, respectively. 6FDA-AMDA PI showed higher solubility in common organic solvents and less tendency of gelation compared to 6FDA-AnDA PI. The prepared PIs exhibited excellent thermal stability. The Al/6FDA-AMDA PI/indium tin oxide (ITO) device showed write-once-read-many times (WORM) behavior with an on/off ratio up to 106, a threshold voltage of 2.40 V, and a high device yield of 80%. In contrast, the Al/6FDA-AnDA PI/ITO device exhibited WORM behavior with an on/off ratio of up to 104, a threshold voltage at 2.50 V and a 20% device yield. The mechanisms associated with the memory effect are explained using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations. The lower switching voltage and higher device yield of 6FDA-AMDA PI may be attributed to more effective inter-chain charge transfer of the side-chain PI, compared to the main chain PI (6FDA-AnDA PI). This study demonstrates that the 6FDA-AMDA PI is suitable as an active material for solution-processable non-volatile memories.
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Environmentally benign fabrication of superparamagnetic and photoluminescent Ce,Tb-codoped Fe3O4-gluconate nanocrystals from low-quality iron ore intended for wastewater treatment†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00689A
At present, wastewater treatment is a fundamental ecological problem since contaminated organics, such as dyes, stand as a foremost and rising cause of water pollution. Accordingly, legislation directed toward ensuring the elimination of toxic dyes from wastewater is becoming ever more rigorous, making the progress of more effective nanomaterials for degrading toxic dyes a critical challenge for chemists. A capable technique to address this problem utilizes metal ion-doped semiconductors to catalytically photodegrade the stable bonds in these dye molecules. Despite extensive research in this area, the invention of an efficient doped semiconductor system remains a key challenge. Herein, we have advanced the previous study by designing a fluorescent-superparamagnetic-photocatalytic Ce,Tb-codoped Fe3O4 nanocrystals with an amorphous carbon coating via an unsophisticated single-pot D-glucose mediated hydrothermal reduction method using a single iron precursor (FeCl3·6H2O) obtained from gathered iron ore tailings- a mining waste that characteristically symbolizes a major environmental hazard. Such trifunctional nanocrystal formations were verified using X-ray diffraction (XRD), FTIR spectroscopy, X-ray photoelectron spectroscopy (XPS), Brunauer–Emmett–Teller (BET) surface area analysis, and transmission electron microscopy (TEM) imaging. XPS and XRD analyses confirmed the efficient doping of lanthanide ions into the Fe3O4 host lattice. Photoluminescence (PL) spectra showed that the doped nanocrystals with a precise dopant ratio displayed a strong cyan light emission. Furthermore, time-correlated single-photon counting (TCSPC) measurements indicated how the dopant percent variation in Fe3O4 influenced their corresponding average lifetime values. The magnetization measurements demonstrated the superparamagnetic behavior with variated magnetic saturation values, which were established to be dependent on the doping effect. Samples with an appropriate doping ratio were established to be more efficient for the photodecomposition of Rhodamine B under visible light irradiation with remarkable recyclability and structural stability. Such trifunctional nanocrystals may find many biomedical applications, such as cancer detection and drug delivery, and the technique we used can be extended to the synthesis of other nanomaterials based on lanthanide ion-doped materials and metal oxides.
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Meniscus-confined capping-free 3D printed gold nanoparticles for quantitative SERS detection of bisphenol A†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00851G
Exposure to plasticizers may lead to serious health problems in humans; hence, a rapid technique to quantitatively detect their ultra-low concentrations is highly required. The surface-enhanced Raman spectroscopy (SERS) technique has gained popularity regarding plasticizer detection. The present study demonstrated meniscus-confined electrochemically 3D printed capping agent-free gold nanoparticles (3DPAu) as a SERS substrate for quantitatively detecting one of such common plasticizers, bisphenol A (BPA). The 3DPAu substrates of 14 nm size are fabricated using a meniscus of 0.8 mm size at 0.4 mm s−1 printing speed and 2.5 V potential using the localized redox chemistry process. The 3DPAu substrates are fabricated without using any capping agents, which helps in enhancing their SERS activity as the capping agents increase the gap between the metal nanoparticles and analyte molecules, which in turn results in abrupt decay of the enhancement in the Raman signal. The BPA detection limit is as low as 0.25 ppm, lower than the standard value prescribed for human intake (0.6 ppm). The 3DPAu electrodes showed excellent repeatability (tested 36 times) and reproducibility (tried 5 times). The relative standard deviation (RSD) values for repeatability and reproducibility are only 4.9 and 2.6%, respectively. The ability to retain up to 89% of the initial SERS signal value, even after a long period of 7 weeks, indicated the long-term stability of the 3DPAu substrates. Furthermore, the leached-out BPA concentration from the commercial plastic products is also quantified to test the suitability of 3DPAu substrates for analyzing actual samples. This work also proposes a possible mechanism for BPA SERS detection through 3DPAu substrates.
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Morphology-controlled green synthesis of tellurium nanostructures and applications of Te/MXene hybrid structures†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00579H
Tellurium (Te), a striking elemental nanomaterial, demonstrated anisotropic physical properties owing to its unique chiral-chain van der Waals structure. Here, morphology-controlled Te nanostructures are synthesized by a viable and eco-friendly solution process, realizing the formation of high-quality two-dimensional (2D) tellurene and one-dimensional (1D) Te nanostructures with controlled morphologies, including nanotubes, nanowires, and nanocables. A reasonable growth mechanism was derived to explain the morphology transformation. Moreover, the two-dimensional material MXene (Ti3C2Tx) was introduced to fabricate transparent conductive electrodes based on Te/MXene hybrid structures, in which low sheet resistance (156 Ω sq−1) and high transmittance (70%) were obtained.
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A multivariate metal–organic framework based pH-responsive dual-drug delivery system for chemotherapy and chemodynamic therapy†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00389B
Combination therapy has emerged as a promising strategy due to its synergistic therapeutic pathways that enhance anticancer efficacy and limit the emergence of drug resistance. In this work, MIL-88B type multivariate (MTV-1) nanocarriers based on a mixed linker (1,4-benzenedicarboxylic acid and biphenyl-4,4′-dicarboxylic acid) and metals (iron and cobalt) were synthesized. The presence of the distinct linkers modified the pore makeup of MTV-1 and facilitated the co-encapsulation of two anticancer drugs of varying molecular sizes: 5-fluorouracil (5-FU) and curcumin (CUR). The drug loading measurements on MTV-1@5-FU + CUR represented a loading capacity of 15.9 wt% for 5-FU and 9.3 wt% for CUR, respectively. They further exhibited a pH-responsive drug release pattern with higher concentrations of 5-FU and CUR released at pH 5.5 (simulating cancer microenvironment) compared to pH 7.4 (physiological environment). Moreover, we also demonstrated that MTV-1 MOFs, due to the presence of mixed valence metal ions, could exhibit peroxidase-like activity and catalyze H2O2 decomposition to produce ˙OH radicals for chemodynamic therapy. Cell cytotoxicity assays exhibited significant inhibitory effects of MTV-1@5-Fu + CUR against HepG2 cells with an IC50 of 78.7 μg mL−1. With dual-drug loading, pH-responsive release, and chemodynamic therapy, MTV-1 shows excellent potential for multifunctional anticancer treatment.
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Liquid–liquid phase separation for microencapsulation of native cytokine to enhance immune activation†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00405H
Therapeutic cytokines have achieved remarkable success in combination immunotherapy against malignant tumors. Nonetheless, their short half-life in the bloodstream leads to poor compliance and hinders their clinical effectiveness. While some pegylated cytokines have been developed to extend their circulation half-life, structural modifications often alter cytokines’ receptor affinities, reduce their activity, and even pose the risk of reversing their clinical effects. Therefore, there is an urgent need to develop new long-acting cytokines with stable blood concentration profiles and high activity. Inspired by the biomimetic partition process of liquid–liquid phase separation (LLPS) in living cells, we designed a method for microencapsulating cytokines into polymer microparticles driven by LLPS, enabling sustained delivery of native cytokines with high activity. Initially, we created a PEG/dextran aqueous biphasic system by mixing porous microparticles loaded with dextran-70 kDa and a PEG-20 kDa solution. Next, we introduced GM-CSF as a model cytokine into the biphasic system, allowing it to be distributed into the dextran-rich phase under the driving force of LLPS. We then sealed the porous microparticles to complete the microencapsulation of GM-CSF, resulting in GM-CSF/LLPS-MP. GM-CSF/LLPS-MP demonstrated a consistent release of native GM-CSF over a two-week period, promoting dendritic cell differentiation and function. Moreover, it enhanced the synergistic inhibitory effect of GM-CSF and PD-1 antibodies on melanoma tumors compared to GM-CSF solution. These findings offer proof of concept that liquid–liquid phase separation is an effective method for achieving the microencapsulation of native cytokines, thereby enhancing immune activation.
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Polylactic acid/wood-based in situ polymerized densified composite material†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00550J
To develop an advanced wood bio-composite, an economical and energy-efficient manufacturing strategy is showcased in this study. Wood slabs were delignified and impregnated with a simple modifying precursor of lactic acid oligomers. The impregnated wood samples were in situ polymerized and densified with heat and pressure, turning the wood into a functionalized densified material. The modified material was confirmed by observing the nano and micro-structure with a scanning electron microscope (SEM) and performing chemical analysis using thermogravimetric analysis (TGA). Mechanical property such as modulus of rupture (flexural strength) was measured using an Instron universal testing machine and a water resistance study was conducted using a tensiometer to measure contact angle and surface water absorption. SEM images showed wood lumens thickened and collapsed, with a filled-in sub-structure, leading to a compact multi-layered assembly. The functionalized densified material had better surface wear resistance and excellent mechanical performance (flexural strength was approximately 150% higher than that of the original wood and surface hardness was enhanced). The water absorption rate of the functionalized densified samples reduced significantly compared to the original wood which in turn enhanced the surface water repellency. This was due to the reduction of hydrophilic groups as well as the clogging of the pores (pits) on the wood surface. Such enhanced performance makes the functionalized densified wood composite a promising candidate for advanced structural and engineering applications.
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Encouraging tribomechanical and biological responses of hydroxyapatite coatings reinforced by various levels of niobium pentoxide particles†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00704A
The development of surface technologies to obtain improved tribomechanical and biological characteristics of synthetic NiTi implants is critical. A suitable match with the mechanical properties of the implanted biomaterial is necessary to reduce the risk of stress-shielding and implantation failure. The present contribution has attempted to assess the influence of the Nb2O5 particle level in an electrolyte, i.e., 0–1 g L−1, on the tribomechanical and biological performance of the HAp layers, which were obtained by galvanostatic pulse electrodeposition on NiTi. The surface characteristics of the electrodeposited layers were analyzed using GIXRD, FESEM, XPS, and contact angle measurements. Nanoindentation, nanoscratch, and pull-off assays were employed to study the tribomechanical properties of the films. The in vitro biocompatibility of the developed specimens was investigated using NIH3T3 fibroblast cells. The results illustrated that a more compact and hydrophilic surface is obtained with the incorporated particles. The Nb content and Ca/P molar ratio are increased from the outermost surface to the subsurface layers of the coatings. The composite coatings showed higher hardness, elastic modulus, bonding strength to the underlying NiTi, and lower COF compared to pure HAp layers. The elastic modulus of the Nb2O5-reinforced HAp films is close to that of cortical bone, reducing stress-shielding risk. The inclusion of Nb2O5 particles in the HAp matrix led to an improvement in cell functions, e.g., viability and proliferation, within the various cell culture durations. The adopted surface modification strategy in this work can create new opportunities for the successful use of NiTi in orthopedic applications.
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Structural and dielectric characterization of synthesized nano-BSTO/PVDF composites for smart sensor applications
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00437F
In this study, nanoparticles of Ba1−xSrxTiO3 (where x = 0.0, 0.1, 0.2, 0.3, and 0.4) have been prepared using a chemical method. One of these pure perovskite compositions (x = 0.0) has been then mixed with Polyvinylidene fluoride (PVDF) polymer in different weight ratios (70% BaTiO3:30% PVDF, 50% BaTiO3:50% PVDF, and 30% BaTiO3:70% PVDF) to create composites. X-ray diffraction (XRD) analysis and Fourier-transform infrared spectroscopy (FTIR) have been used to investigate the formation of the desired nano samples. The findings demonstrate the nanocrystalline nature and high ferroelectric characteristics of the developed ferroelectric samples. Scanning electron microscopy (SEM), energy dispersive X-ray (EDX) spectroscopy, and transmission electron microscopy (TEM) have all been used to learn more about the samples. The samples' dielectric properties and P–E hysteresis loops have also been investigated, revealing that samples where x = 0.0, 0.1, and 0.2 have suitable properties for piezoelectric AC device applications. The ferroelectric and piezoelectric characteristics of BaTiO3 have been found to be diminished when PVDF was introduced. Furthermore, the dielectric properties and P–E hysteresis loop investigations can provide insight for researchers and engineers working in the ferroelectric and piezoelectric application fields to explore new possibilities.
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Ultra-bright and thermally stable deep red emitting doped yttrium zirconate nanoparticles for tunable white LEDs and indoor plant growth
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00442B
To counter the problem of the lack of an efficient red phosphor in commercial LEDs, it is important to develop a red-emitting phosphor with a high quantum efficiency, thermal stability, and size of nanodomain. The present work involves the synthesis of deep red-emitting Y2Zr2O7:Eu3+ (YZOE) nanocrystals with a very high color purity, excellent thermal stability, and a higher absolute photoluminescence quantum yield (PLQY) value. The photoluminescence (PL) lifetime and positron annihilation lifetime spectroscopy (PALS) suggested that a very large fraction of the Eu3+ ions occupy an isovalent Y3+ site with a minimal lattice strain. Triggered by this, the absolute PLQYs for the YZOE nanocrystals reach over 88%, which is much higher than that of its bulkier counterpart, and the highest among the known Eu3+-doped oxide based red-emitting phosphors. The color purity of the material (97%) is higher than that of the commercial red phosphor Y2O3:Eu3+ (92.4%). The optimum red phosphor is able to retain a color purity of 89% at 428 K relative to the PL intensity observed at room temperature, and the activation energy is estimated to be 0.2 eV which demonstrates its excellent thermal stability. Interestingly, the designed red phosphor-converted (pc-LED) was able to provide the reference spectral region which is required for indoor plant growth. Finally, the tunable white LEDs (cool and warm white LED) are fabricated by combining the RGB mixture of the optimized red YZOE nanoparticles with commercial green and blue phosphors together with a 280 nm UV LED chip. By tuning the RGB mixing ratio, the resultant emission from the fabricated pc-LED appears as a warm white light with a correlated color temperature (CCT) of 4164 K, color rendering index (CRI) of 78, and CIE of 0.358, 0.309 which is the ultimate requirement for ideal indoor lighting.
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Application of single-atom Ti-doped g-C3N4 in photocatalytic H2O2 production†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00606A
Synthesizing highly effective photocatalysts for hydrogen peroxide (H2O2) generation is still a challenge. In this work, the doping of graphite carbon nitride nanosheets with single-atom titanium, using TiCl3 as a precursor, to form single Ti atom-doped graphitic carbon nitride (Ti-SAC/g-C3N4) photocatalysts can efficiently address this challenge. The photocatalytic activity is enhanced by increasing the concentration of titanium to 0.09%, and subsequently decreases with further increases in the concentration of titanium, thus confirming that the concentration of titanium atoms can modulate the performance of the single-atom catalysts. Furthermore, an in-depth investigation indicates that the bottom of the conduction band (CB) and the maximum of the valence band (VB) can be controlled by varying the concentration of titanium atoms. A high bottom of the CB is beneficial to increase the photocatalytic efficiency. Under acidic conditions and utilizing sacrificial agents, the H2O2 production rate of Ti-C3N4-100 can reach 356.45 μmol L−1 h−1 and is 2.44 and 2.13 times higher than that of BCN and g-C3N4, respectively. The electron spin resonance (ESR) spectra suggest that the generation of superoxide radicals is crucial in the photocatalytic process. This work provides a distinctive strategy to realize single titanium atom doping and offers new insights into structure–property relationships.
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Conducting poly(3,4-ethylenedioxythiophene) materials with sustainable carrageenan counter-ions and their thermoelectric properties†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00547J
The preparation and properties of conducting polymers comprising poly(3,4-ethylenedioxythiophene) (PEDOT) and two types of carrageenan – each on their own or combined – as counter-ions are described. The aim of the work is to provide alternative, more sustainable materials that can complement the existing variety of conducting polymers based on the same doped poly(thiophene) derivative. The materials were prepared using chemical oxidation of the 3,4-ethylenedioxythiophene (EDOT) monomer in water. The naturally-occurring polymers kappa- and lambda-carrageenan (bearing one and three sulphate groups per disaccharide monomer unit, respectively) were present during the polymerisation, and are proved to be present in the final composite by infrared and X-ray photoelectron spectroscopies and matrix-assisted laser desorption-ionisation mass spectrometry. The materials produced in this work show good conductivity in thin film form by casting from suspensions (between 1 and 14 S cm−1) and in addition show thermoelectric properties that make them attractive for a range of functionalities.
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Ionic self-assembly of pillar[5]arenes: proton-conductive liquid crystals and aqueous nanoobjects with encapsulation properties†
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00698K
Liquid crystal (LC) pillar[n]arenes have been barely explored due to their time-consuming and complicated synthesis, despite their promising properties for metal-ion separation, drug delivery, or surface functionalization. Herein, we report an easy and reliable method to functionalize pillar[n]arene macrocycles through electrostatic interactions. These ionic materials were prepared by ionically functionalizing a pillar[n]arene containing ten amine terminal groups with six different carboxylic acids. This supramolecular approach results in ionic pillar[n]arenes which self-organize into LC phases with good proton-conducting properties. Moreover, ionic functionalization provides a new amphiphilic character to the pillar[n]arenes, which self-assemble in water to produce a variety of nanoobjects (i.e., spherical or cylindrical micelles, vesicles, solid nanospheres, or nanotubes) that are capable of encapsulating a model hydrophobic drug. Interestingly, the presence of coumarin moieties in the chemical structure of the ionic pillar[n]arenes results in self-organized materials with light-responsive properties due to the ability of coumarins to undergo photo-induced [2+2] cycloaddition. In particular, we demonstrate that coumarin pohotodimerization can be employed to fabricate mechanically stable proton-conductive LC materials, as well as to obtain photo-responsive nanocarriers with light-induced release of encapsulated molecules.
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Square-wave pulse electrodeposition of gold nanoparticles for ethanol electrooxidation
Materials Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3MA00412K
Gold nanoparticles (AuNPs) were synthesized as an electrocatalyst using a square-wave pulse deposition technique. By adjusting the applied upper potentials, we were able to control the size and distribution of the Au NPs. Analysis using the X-ray photoelectron spectroscopy technique confirmed the formation of metallic-phase Au particles on the fluorine-doped tin oxide (FTO) coated glass. Morphological studies show that at an upper potential of 0.00 V, fine particles were uniformly dispersed on the FTO substrate. With increasing potential, the particles underwent growth and coalescence, forming short chain-like structures. At potentials exceeding 0.25 V, the particle number decreased, and larger spherical particles were obtained, particularly at 1.00 V. Electrochemical impedance spectroscopy measurements exhibited low charge transfer resistance for the Au NPs synthesized at 0.25 V, producing high catalytic activity for the ethanol electrooxidation. The Au NPs electrocatalyst electrodeposited at low potential also shows a high poisoning resistance as indicated by the low jb/jf ratio value that resulted in catalytic stability as indicated by a slow current decay from the chronoamperometry measurements. The results contribute to the advancement of efficient and stable Au NPs electrocatalysts, particularly in ethanol electrooxidation.
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